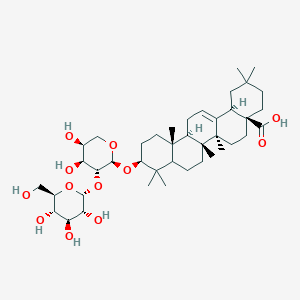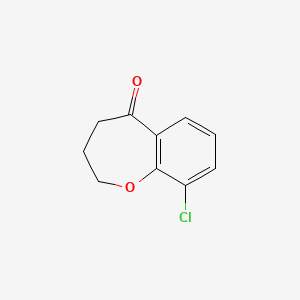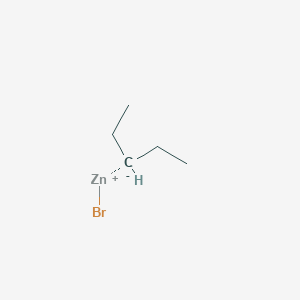
Bromuro de 1-etilpropilzinco
Descripción general
Descripción
1-Ethylpropylzinc bromide is an organozinc compound with the molecular formula C₅H₁₁BrZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. 1-Ethylpropylzinc bromide is particularly notable for its applications in cross-coupling reactions and as a reagent in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Ethylpropylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While not directly used in biological systems, its derivatives can be used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpropylzinc bromide can be synthesized through the reaction of 1-bromo-3-pentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]
Industrial Production Methods: Industrial production of 1-ethylpropylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halides or other electrophiles. For example, 1-ethylpropylzinc bromide can react with alkyl halides to form new carbon-carbon bonds.
Oxidative Addition: This reaction typically requires a transition metal catalyst such as palladium or nickel.
Reductive Elimination: This reaction often follows oxidative addition and results in the formation of a new carbon-carbon or carbon-heteroatom bond.
Major Products: The major products of reactions involving 1-ethylpropylzinc bromide are typically new organozinc compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-ethylpropylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination to form the final product.
Comparación Con Compuestos Similares
- 1-Methylbutylzinc bromide
- 2-Ethylbutylzinc bromide
- Phenethylzinc bromide
Comparison: 1-Ethylpropylzinc bromide is unique in its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions due to its steric and electronic properties. For example, its reactivity can be fine-tuned by modifying the substituents on the zinc atom, allowing for greater control over the reaction outcomes.
Propiedades
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDLOWLHWKATSJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




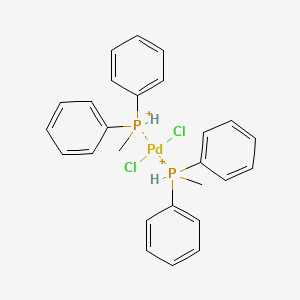
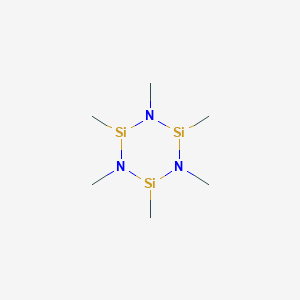
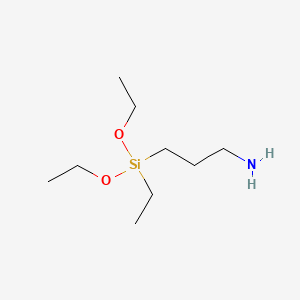



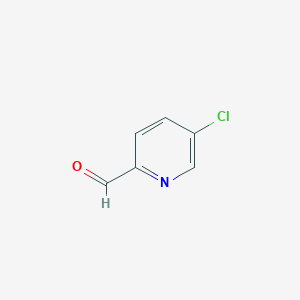
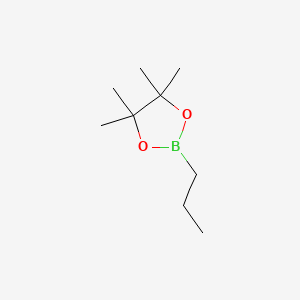
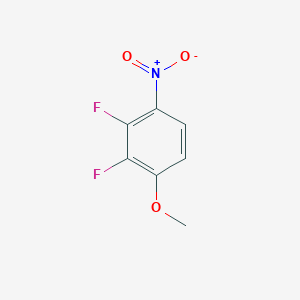
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
